4-n-Hexylbenzylamine
Description
Contextualization within Amine Chemistry and Substituted Benzylamine (B48309) Derivatives
4-n-Hexylbenzylamine is an organic compound belonging to the extensive class of benzylamines. Structurally, it is characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH₂) and an amine group (-NH₂) where the nitrogen atom is bonded to a hexyl group. This places it within the category of N-substituted, 4-substituted benzylamines. Benzylamine and its derivatives are fundamental building blocks in organic chemistry, recognized for their utility as precursors in the synthesis of a wide array of more complex molecules. nih.gov The presence of the amine functional group allows for a variety of chemical transformations, including alkylation, acylation, and the formation of imines and amides. semanticscholar.org
The benzylamine scaffold is a common motif in numerous biologically active compounds and functional materials. chemspider.com Substitution on the phenyl ring and the nitrogen atom significantly modifies the compound's physical and chemical properties, such as its basicity, nucleophilicity, and spatial configuration. The introduction of an n-hexyl group at the 4-position of the benzene ring, as in this compound, imparts a significant lipophilic character to the molecule. This long alkyl chain can influence intermolecular interactions, solubility, and the self-assembly properties of its derivatives, making it a molecule of interest in materials science and medicinal chemistry. For instance, substituted benzylamines are investigated for their potential as enzyme inhibitors and antifungal agents. google.comnih.gov
Overview of Scholarly Contributions and Research Trajectories Pertaining to the Hexylbenzylamine Moiety
Research involving the hexylbenzylamine moiety, while not as extensive as for smaller analogues, primarily appears in the context of materials science and synthetic methodology development. The long hexyl chain is a key feature for inducing or modifying liquid crystalline properties in larger molecules. nih.govnih.gov Studies on related structures, such as Schiff bases derived from long-chain alkoxybenzaldehydes, demonstrate that the length of the alkyl chain is a critical determinant of the type and stability of mesophases formed. researchgate.netresearchgate.net For example, compounds incorporating long alkyl or alkoxy chains are often investigated for their ability to form nematic and smectic liquid crystal phases. nih.govmdpi.com These phases are crucial for applications in display technologies and other electro-optical devices.
In synthetic chemistry, research has focused on efficient methods for producing substituted benzylamines. Patented methods describe the multi-step synthesis of related compounds like 4-amino-N-alkylbenzylamines, where a nitro-substituted hexylbenzylamine serves as a key intermediate. google.com This highlights the industrial interest in scalable routes to access such compounds, which are valuable as intermediates for dyes and pharmaceuticals. google.com General synthetic strategies for N-alkylated benzylamines often involve the reductive amination of a corresponding aldehyde with an amine or the direct alkylation of an amine with an alkyl halide. google.com These foundational studies provide the chemical basis for the targeted synthesis of this compound for specific research applications.
Contemporary Significance and Emerging Research Directions for Organic Synthesis
The contemporary significance of this compound lies in its potential as a versatile intermediate in the synthesis of functional organic materials. The combination of a reactive amine group, an aromatic ring, and a flexible, lipophilic hexyl chain makes it a valuable synthon for creating molecules with tailored properties.
An emerging research direction is the incorporation of the this compound moiety into liquid crystal structures. The design of new liquid crystalline materials with specific properties, such as high birefringence or specific dielectric anisotropy, is an active field. nih.gov The hexyl group can act as a flexible tail that influences the molecular packing and mesophase behavior of larger, more complex molecules. researchgate.net Researchers are exploring how variations in such alkyl chains affect the transition temperatures and stability of liquid crystal phases. nih.gov By reacting this compound with mesogenic cores (the rigid part of a liquid crystal molecule), new Schiff bases or amides with potential liquid crystalline properties could be synthesized and studied.
Furthermore, in the field of synthetic methodology, there is a continuous drive to develop more efficient, selective, and environmentally benign reactions. nsf.gov Practical, direct routes to α-substituted primary benzylamines from simple alkylarenes are being developed, showcasing the ongoing innovation in C-N bond formation. chemspider.com While not directly applied to this compound yet, these advanced methods could offer more efficient future pathways to this and related structures, facilitating their broader use in chemical research.
Physicochemical Properties of this compound
Detailed experimental data for this compound is not widely published. However, its properties can be estimated based on its structure and data from related compounds like 4-methylbenzylamine (B130917) and N-benzylmethylamine. nih.govfoodb.ca
| Property | Value (Estimated/Calculated) |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.32 g/mol |
| IUPAC Name | (4-Hexylphenyl)methanamine |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | Estimated >250 °C |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform) |
Synthesis Routes for Substituted Benzylamines
The synthesis of this compound can be approached through established methods in organic chemistry for amine synthesis. A common and direct method is the reductive amination of 4-hexylbenzaldehyde.
Reductive Amination:
This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.
| Step | Reactants | Reagents | Product |
| 1. Imine Formation | 4-Hexylbenzaldehyde + Ammonia (B1221849) | Acid/Base catalyst | 4-Hexylbenzaldimine |
| 2. Reduction | 4-Hexylbenzaldimine | Sodium borohydride (B1222165) (NaBH₄) or Hydrogen (H₂) with a metal catalyst (e.g., Pd/C) | This compound |
An alternative route involves the nucleophilic substitution of a benzyl halide with an amine, though this is less direct for producing a primary amine like this compound itself but is relevant for N-substituted derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-hexylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKANOMRJNKQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Chemical Reactivity of Hexylbenzylamine Compounds
Mechanistic Studies of Oxidative Transformations Involving the Amine Functionality
Oxidative transformations of benzylamines, including the 4-n-hexyl derivative, can proceed through various mechanisms depending on the oxidizing agent and reaction conditions. Studies on substituted benzylamines highlight key mechanistic pathways. For instance, the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) (CTAP) has been shown to involve a hydride-ion transfer from the amine to the oxidant in the rate-determining step, leading to the formation of corresponding aldimines. ias.ac.in This is supported by substantial kinetic isotope effects observed with deuteriated benzylamine (B48309). ias.ac.in The mechanism proposed involves the formation of a carbocationic activated complex in the rate-determining step. ias.ac.in
Another oxidant, N-chlorosuccinimide (NCS), reacts with benzylamine via a mechanism involving the addition of the amine to electrophilic chlorine, yielding N-chlorobenzylamine. researchgate.net This contrasts with proposed hydride abstraction mechanisms in some literature reports for NCS oxidation of benzylamines. researchgate.net
Enzymatic oxidation of primary amines, including benzylamines, is catalyzed by enzymes such as monoamine oxidases (MAO). These enzymes catalyze the oxidative deamination of primary amines to their corresponding protonated imines, which subsequently undergo non-enzymatic hydrolysis to yield aldehydes. acs.org Mechanistically, MAO catalysis is proposed to involve nucleophilic attack at the flavin cofactor by the deprotonated amine substrate. acs.orgnih.gov This is followed by proton abstraction from the α-carbon of the amine-flavin adduct, leading to the elimination of the protonated imine product from the reduced flavin. acs.org While both single electron transfer and polar nucleophilic mechanisms have been considered for MAO catalysis, recent data tend to support a polar nucleophilic mechanism as being more consistent. nih.gov
Oxidation of benzylamine by permanganate in the pH range of 8 to 10.7 occurs via the neutral amine molecule. ubc.ca A substantial deuterium (B1214612) isotope effect (kH/kD = 7.0) in this reaction is consistent with a hydrogen transfer from benzylamine to permanganate in the rate-determining step. ubc.ca
Investigation of Reductive Pathways and Their Underlying Chemical Mechanisms
Reductive pathways involving the benzylamine framework are commonly employed for the synthesis of substituted amines. A prominent method is reductive amination, which involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, followed by its reduction to the corresponding amine. ias.ac.inmasterorganicchemistry.com
The reduction of hydrobenzamides, which are formed from the condensation of aromatic aldehydes with ammonia (B1221849), using sodium borohydride (B1222165) (NaBH4) yields mixtures of primary and secondary benzylamines. ias.ac.in This transformation involves the reduction of both the imine and aminal carbons present in the hydrobenzamide (B1588721) structure. ias.ac.in
Various reducing agents can be utilized in reductive processes involving benzylamines. Sodium borohydride (NaBH4) is a common choice, while sodium cyanoborohydride (NaBH3CN) is particularly useful in reductive amination as it selectively reduces iminium ions over carbonyl compounds under mildly acidic conditions. masterorganicchemistry.com Lithium aluminum hydride (LiAlH4) is another powerful reducing agent capable of converting various functional groups, including certain amine derivatives, to more reduced species. organic-chemistry.orgbenchchem.com
Analysis of Nucleophilic Substitution Reactions within the Benzylamine Framework
The benzylamine framework, including 4-n-hexylbenzylamine, can participate in nucleophilic substitution reactions. The amine nitrogen atom, with its lone pair of electrons, acts as a nucleophile.
Studies on the reaction of substituted benzylamines with benzyl (B1604629) bromide in methanol (B129727) have shown that the reaction proceeds through an SN2-type transition state. researchgate.net In these reactions, the benzylamine acts as the nucleophile attacking the electrophilic carbon of benzyl bromide. The rate of this reaction is influenced by substituents on the benzylamine, with electron-donating groups increasing the reaction rate. researchgate.net
Benzylamines can also undergo nucleophilic addition reactions with activated olefins, such as benzylidenemalononitrile (B1330407) (BMN) and β-nitrostyrenes (NS). acs.orgnih.govrsc.org These reactions have been studied kinetically and are proposed to occur via concerted mechanisms in some solvents, involving hydrogen-bonded four-center or six-membered cyclic transition states. acs.orgnih.govrsc.org The mechanism can be significantly affected by the solvent. acs.org
Nucleophilic aromatic substitution (SNAr) can also involve benzylamines as nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. acs.orgchegg.comgovtpgcdatia.ac.inrsc.org The typical mechanism for SNAr reactions involves an addition-elimination pathway, proceeding through the formation of a Meisenheimer complex intermediate where the nucleophile adds to the aromatic ring before the leaving group departs. govtpgcdatia.ac.in
Mechanistic Insights into Amine-Based Condensation and Elimination Reactions
Condensation reactions involving amines are fundamental in organic chemistry and typically involve the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, with the concomitant elimination of water. chemguide.co.ukcsbsju.edu This process is generally a nucleophilic addition followed by an elimination step. chemguide.co.ukcsbsju.edu
The condensation of benzylamine with glyoxal (B1671930) is a key step in the synthesis of complex cage compounds like hexabenzylhexaazaisowurtzitane (HBIW). rsc.orgresearchgate.net This reaction involves the formation of intermediates such as 1,2-bis(benzylamino)-1,2-ethanediol and N,N'-dibenzyl-1,2-ethanediimine through a series of addition and elimination steps. rsc.orgresearchgate.net Acid catalysis can significantly lower the energy barriers for the water elimination steps. rsc.org
Oxidative self-condensation of benzylamine can also lead to the formation of imines. researchgate.net This type of reaction involves both oxidation and condensation processes.
Condensation reactions are often coupled with elimination reactions, as seen in the Knoevenagel condensation, where an amine catalyst facilitates the initial condensation between a carbonyl compound and an active methylene (B1212753) compound, followed by the elimination of water to form an α,β-unsaturated product. rsc.org
The formation of aminomethylenebisphosphonates from benzylamines, diethyl phosphite, and triethyl orthoformate involves a sequence of reactions including the formation of imine and phosphonate (B1237965) intermediates through condensation and addition steps. mdpi.com Oxidative dehydrogenation of the benzylamine to a Schiff base has been suggested as a possible intermediate step in such transformations. mdpi.com
Kinetic and Chemical Mechanism Characterization in Catalyzed Processes
Catalyzed reactions play a significant role in the transformations of benzylamines, influencing reaction rates, selectivity, and mechanisms. Kinetic studies are essential for understanding the detailed steps and rate-determining factors in these processes.
In the Ru(III)-catalyzed oxidation of benzylamines by acid bromate, kinetic studies have shown the reaction to be zero order with respect to bromate, first order with respect to both the benzylamine substrate and the Ru(III) catalyst, and exhibit an inverse fractional order with respect to acid concentration. niscpr.res.in This kinetic profile, along with a positive Hammett ρ value, suggests a radical pathway is involved in this catalyzed oxidation. niscpr.res.in
Enzymatic catalysis by monoamine oxidases provides a specific example of catalyzed oxidation with detailed mechanistic and kinetic characterization. acs.orgnih.govnih.govcore.ac.uk Kinetic studies have investigated the binding affinity of benzylamine substrates to the enzyme and the rate of the oxidative deamination process. acs.orgnih.gov The proposed polar nucleophilic mechanism involves specific interactions within the enzyme's active site that facilitate the chemical transformation. acs.orgnih.gov
Catalyzed nucleophilic addition reactions of benzylamines to activated olefins can also exhibit specific kinetic profiles. Studies on the addition to β-nitrostyrenes in acetonitrile (B52724) have identified both uncatalyzed and catalyzed pathways, with kinetic isotope effects providing insights into the transition state structure and the timing of proton transfer. rsc.org
Various metal catalysts, including those based on ruthenium, iron, copper, and palladium, have been employed in the catalyzed transformations of benzylamines, influencing reactions such as oxidation, condensation, and substitution, often with specific mechanistic implications. organic-chemistry.orgbenchchem.comresearchgate.netniscpr.res.inepo.org
Design and Research of Hexylbenzylamine Derivatives for Advanced Applications
Role as Versatile Building Blocks in Complex Organic Synthesis
Organic building blocks are the foundational units from which more complex molecules are constructed, and their versatility is paramount in synthetic chemistry. hilarispublisher.com Compounds like 4-n-hexylbenzylamine are exemplary building blocks due to the distinct reactivity of their constituent parts. The primary amine group (-NH2) is a nucleophilic center and a site for a vast array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the straightforward attachment of diverse functional moieties. orgsyn.org
The aromatic phenyl ring offers a platform for electrophilic substitution reactions, enabling the introduction of additional functional groups that can modulate the molecule's electronic properties, solubility, or binding capabilities. The n-hexyl chain imparts significant lipophilicity, a critical characteristic for interactions with nonpolar environments, such as biological membranes or the hydrophobic cavities of larger host molecules. This modular nature allows chemists to use this compound as a versatile scaffold, systematically building upon its core structure to access a wide range of target molecules for various applications, from pharmaceuticals to functional materials. hilarispublisher.com
Exploration of Structure-Activity Relationships (SAR) for Functional Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing critical insights into how a molecule's structure correlates with its function. For derivatives of this compound, SAR exploration focuses on understanding how modifications to its three key regions—the aromatic ring, the benzylic amine, and the hexyl chain—influence its biological or chemical activity.
Research into related benzylamine (B48309) structures has shown that even minor structural changes can lead to significant shifts in potency and selectivity. For instance, in the development of antifungal agents based on phenyl-substituted benzylamines, the distance between two aryl rings and the nature of the chemical spacer were found to be critical determinants of activity. nih.gov Similarly, SAR studies on benzylamine derivatives as anticancer agents revealed that specific halogen substitutions on the phenyl ring led to impressive activity, highlighting the importance of electronic and steric factors in molecular interactions. researchgate.net
The reactivity and interaction profile of this compound derivatives are highly sensitive to substituent modifications.
Amine Group Modifications: Alkylation or acylation of the amine nitrogen changes its basicity, hydrogen bonding capability, and steric profile. Converting the primary amine to a secondary or tertiary amine, for example, can fine-tune its role in synthetic reactions or its fit within a biological receptor site.
Alkyl Chain Variations: The n-hexyl group is a significant contributor to the molecule's lipophilicity. Shortening, lengthening, or introducing branching or unsaturation in this chain can precisely modulate how the molecule partitions between aqueous and lipid phases and how strongly it engages in hydrophobic interactions. In host-guest systems, the length of such an alkyl tail is often critical for achieving optimal fit and binding affinity within a host's cavity. aalto.fi
Table 1: Conceptual Impact of Substituent Modifications on Benzylamine Derivative Properties This table illustrates general principles of how modifications can influence molecular properties, based on established chemical concepts.
| Modification Site | Type of Substituent | Potential Impact on Reactivity | Potential Impact on Molecular Interactions |
|---|---|---|---|
| Phenyl Ring | Electron-Withdrawing (e.g., -NO₂) | Decreases amine nucleophilicity | Alters π-π stacking, dipole interactions |
| Phenyl Ring | Electron-Donating (e.g., -OCH₃) | Increases amine nucleophilicity | Enhances hydrogen bond accepting capability |
| Amine Nitrogen | N-Alkylation (e.g., -CH₃) | Increases steric hindrance, alters basicity | Reduces number of H-bond donors |
| Alkyl Chain | Chain Lengthening (e.g., to C₈H₁₇) | No direct effect on amine reactivity | Increases lipophilicity and van der Waals forces |
| Alkyl Chain | Introduction of Polar Group | No direct effect on amine reactivity | Decreases lipophilicity, introduces H-bonding |
Applications as Key Intermediates in the Synthesis of Biologically Active Molecules
The structural features of hexylbenzylamine derivatives make them valuable intermediates in the multi-step synthesis of complex, biologically active molecules. Their utility lies in their ability to introduce a specific side chain—containing both aromatic and lipophilic elements—onto a core scaffold. This strategy is particularly prominent in pharmaceutical synthesis, where modular assembly is key to efficiency. google.com Studies on benzylamine antimycotics have demonstrated that incorporating an additional phenyl ring into the side chain can lead to highly active compounds. nih.gov
A prominent example of this application is in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma. google.comgoogleapis.com While not this compound itself, a closely related and more complex derivative, N-benzyl-6-(4-phenylbutoxy)-1-hexylamine , serves as a key intermediate in numerous patented synthetic routes to Salmeterol. googleapis.comgoogle.comscispace.com
Table 2: Role of the Hexylbenzylamine Derivative in Salmeterol Synthesis
| Intermediate | Precursor 1 | Precursor 2 | Role of Hexylbenzylamine Derivative | Resulting Product | Reference |
|---|---|---|---|---|---|
| 5-[(6-(4-(phenylbutoxy)hexyl)benzylaminoacetyl]salicylaldehyde | 5-bromoacetylsalicylaldehyde | 6-[4-(phenylbutoxy)] hexylbenzylamine | Provides the entire C₁₆H₂₆NO side chain required for the final drug structure. | Salmeterol (after subsequent reduction steps) | google.com |
Functionalization for Supramolecular Architectures and Assemblies
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov The structure of this compound is well-suited for incorporation into such architectures. The n-hexyl chain can act as a hydrophobic tail, driving the molecule to self-assemble in aqueous environments or to bind within the nonpolar cavities of macrocyclic host molecules. nih.gov The aromatic ring can participate in π-π stacking interactions with other aromatic systems, while the amine group can be functionalized to act as a hydrogen bond donor/acceptor or as an anchor point to link the molecule to a larger assembly, such as a polymer or a metal-organic framework. researchgate.net This allows for the construction of highly ordered, functional materials from the bottom up. beilstein-journals.org
A key application within supramolecular chemistry is the design of host-guest recognition systems, where a larger host molecule selectively binds a smaller guest molecule. rsc.org The binding is driven by a combination of size, shape, and chemical complementarity. escholarship.org
Derivatives of this compound are ideal candidates for guest molecules. The hydrophobic n-hexyl chain can be encapsulated within the nonpolar cavity of various hosts, such as pillararenes or cucurbiturils, driven by the hydrophobic effect. aalto.fiescholarship.org The specificity of this interaction can be tuned by altering the length and structure of the alkyl chain; for instance, a host with a deeper cavity may show a preference for a guest with a longer alkyl tail. aalto.fi The amine and phenyl portions of the molecule that remain outside the host's cavity can then be used to impart function to the resulting host-guest complex or to interact with the host's portal through hydrogen bonding or ionic interactions. rsc.org This principle allows for the creation of molecular sensors, controlled-release systems, and switches based on the reversible binding and unbinding of the hexylbenzylamine-derived guest. rsc.org
Principles of Self-Assembly and Directed Molecular Organization
The spontaneous organization of molecules into ordered superstructures, known as self-assembly, is a fundamental process for creating complex and functional materials from the bottom up. nih.govrsc.org This phenomenon is governed by a delicate balance of multiple non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govnih.gov The specific instructions for the assembly process are encoded within the chemical structure of the individual molecules, or building blocks. nih.gov In aqueous environments, the primary driving force for the assembly of many organic molecules is the hydrophobic effect, where nonpolar segments of molecules associate to minimize their contact with water. mdpi.com
Molecules that possess both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part are termed amphiphiles. nih.gov this compound is an example of such a molecule, with its long hexyl chain and benzene (B151609) ring constituting a significant hydrophobic tail, while the amine group (-NH₂) acts as a polar, hydrophilic head. This amphiphilic nature dictates its behavior in solution, where it can organize to shield its hydrophobic sections from water, leading to the formation of structured aggregates like micelles or vesicles. mdpi.com The final morphology of the assembled structure depends not only on the molecule's intrinsic properties but also on external conditions such as concentration, temperature, pH, and ionic strength. nih.gov
The principles of directed molecular organization can be illustrated by studies on analogous long-chain alkylamines. For instance, research on hexadecylamine (B48584) (HDA) monolayers on copper surfaces reveals that the amine head group binds to the metal surface, while the van der Waals interactions between the adjacent alkyl tails drive the formation of densely packed, ordered layers. mdpi.com The interplay between these molecule-surface (amine-metal) and molecule-molecule (alkyl chain) interactions determines the final orientation and packing density of the assembly. mdpi.com Similarly, for this compound, the amine group can participate in hydrogen bonding or coordinate to surfaces, while the hexylbenzyl tails would align through hydrophobic and π-stacking interactions between the benzene rings, directing the formation of highly organized supramolecular structures.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from the self-assembly of metal ions or clusters (nodes) and multitopic organic molecules (linkers). researchgate.netglobethesis.com The amine functionality of benzylamine and its derivatives makes them excellent candidates for integration into these frameworks, either as primary linkers or as functional modulators. The nitrogen atom of the amine group can coordinate directly to the metal centers, acting as a bridge to form extended one-, two-, or three-dimensional networks. nih.govresearchgate.net
The structure of the resulting framework is highly dependent on the geometry of the organic linker and the coordination preference of the metal ion. Research has demonstrated the synthesis of various CPs using benzylamine-derived ligands. For example, bis(4-pyridyl)benzylamine (bpba), a structural analog of this compound, has been used to construct one-dimensional helical chains and two-dimensional puckered sheets with zinc(II) and copper(II) ions, respectively. researchgate.net In these structures, the nitrogen atoms of the pyridine (B92270) rings (analogous to the amine group) bind to the metal centers, while the benzyl (B1604629) core comprises the linking backbone. researchgate.net The flexibility or rigidity of the linker, along with the presence of other coordinating groups or counter-anions, plays a crucial role in determining the final topology of the network. nih.govresearchgate.net
The integration of amine-functionalized molecules can also be achieved through post-synthetic modification or by using them as doping agents during synthesis. This approach allows for the introduction of specific functionalities into the pores of a pre-formed framework, enhancing properties like catalytic activity or selective adsorption. foodb.ca For instance, the introduction of amine-containing molecules like hexamethylenetetramine into a Cu-BDC framework has been shown to improve its thermal stability and CO₂ uptake capacity. foodb.ca A molecule like this compound could similarly be incorporated as a linker or modulator, where its amine group would serve as the coordination site and the hexylbenzyl group would line the pores of the framework, potentially imparting hydrophobicity or enabling specific guest interactions.
| Metal Ion | Amine-Containing Ligand | Resulting Structure Type | Reference |
|---|---|---|---|
| Zinc(II) | Bis(4-pyridyl)benzylamine (bpba) | 1D Helical Chain | researchgate.net |
| Copper(II) | Bis(4-pyridyl)benzylamine (bpba) | 2D Puckered Network | researchgate.net |
| Zinc(II) | 5-{(pyren-1-ylmethyl)amino}isophthalic acid | 1D Double Chain | mdpi.com |
| Manganese(II) | Bis(4-pyridyl)benzylamine (bpba) | Wave-like Distorted Brick Wall (2D) | researchgate.net |
| Nickel(II) | Benzene-1,3,5-tricarboxylate (linker with amine-containing macrocycle complex) | 1D Coordination Polymer | nih.gov |
Contributions to Bioregulation Studies (e.g., N-methyl,N-hexylbenzylamine in Pigment Biosynthesis)
The study of benzylamine derivatives has provided significant insights into bioregulatory processes, particularly through the inhibition of key enzymes. A prominent example is in the field of pigment biosynthesis, where tyrosinase is the rate-limiting enzyme responsible for the production of melanin (B1238610). nih.govmdpi.com The overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable candidates for therapeutic and cosmetic applications. nih.govresearchgate.net Research has shown that derivatives containing the benzylamine scaffold can be potent inhibitors of this enzyme. mdpi.com
In one study, a series of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. mdpi.com The results demonstrated that specific substitutions on the benzylidene ring significantly influenced the inhibitory potency. mdpi.com For instance, a derivative featuring a 2,4-dihydroxybenzylidene group was found to be a highly effective competitive inhibitor of mushroom tyrosinase, with an inhibitory concentration (IC₅₀) over 100 times lower than that of the standard inhibitor, kojic acid, when L-tyrosine was the substrate. nih.govmdpi.com This indicates that the benzylamine core structure, when appropriately functionalized, can effectively interact with the active site of the tyrosinase enzyme. mdpi.com
The mechanism of inhibition often involves the interaction of the compound with the copper ions located at the enzyme's active site. researchgate.net The anti-melanogenic effect of these benzylamine derivatives has been confirmed in cell-based assays, where they have been shown to reduce intracellular melanin production and tyrosinase activity in B16F10 melanoma cells. nih.gov These findings highlight the contribution of research on benzylamine derivatives to the field of bioregulation, providing a chemical framework for the design of new agents that can modulate biological pathways like pigment synthesis. nih.govresearchgate.net While studies on the specific compound N-methyl,N-hexylbenzylamine in this context are not widely documented, the extensive research on analogous benzylamine structures provides a strong foundation for its potential role as a bioregulatory agent.
| Derivative Class | Specific Compound Example | Key Finding | Reference |
|---|---|---|---|
| (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one | Compound with 2,4-dihydroxybenzylidene group | Showed potent competitive inhibition of mushroom tyrosinase (IC₅₀ = 0.23 µM). | nih.govmdpi.com |
| (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one | Compound with 3-hydroxy-4-methoxybenzylidene group | Demonstrated competitive inhibition of tyrosinase. | mdpi.com |
| (E)-N-substituted benzylidene-hydroxy aniline | Compound with 4-hydroxyanilino group and 2,4-dihydroxybenzylidene | Exhibited potent, noncompetitive inhibition of mushroom tyrosinase (IC₅₀ = 17.22 µM). | nih.gov |
| (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one | Compound with 4-hydroxyl substituent | Inhibited tyrosinase; converting the -OH to -OCH₃ decreased activity, showing the importance of the hydrogen-donating group. | mdpi.com |
Catalytic Methodologies in the Synthesis and Transformations of Hexylbenzylamine Chemistry
Application of Transition Metal Catalysis in Amine Chemistry
Transition metal catalysts are instrumental in modern organic synthesis, providing pathways for the construction of complex molecules from simple precursors. acs.org In amine chemistry, these catalysts facilitate a range of transformations, including the formation of carbon-nitrogen bonds and the reduction of nitrogen-containing functional groups. acs.orgrsc.org
Palladium-Catalyzed Reactions for C-N Bond Formation and Reduction
Palladium catalysts are widely recognized for their efficacy in forming C-N bonds, notably through Buchwald-Hartwig amination, which couples amines with aryl halides or triflates. rsc.orgresearchgate.net This method is a powerful tool for the synthesis of substituted benzylamines. Palladium-catalyzed hydroamination of vinylarenes with anilines, using a combination of a palladium salt, a phosphine (B1218219) ligand, and an acid, has been shown to produce Markovnikov products exclusively. acs.org Mechanistic studies suggest the reaction proceeds through the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, which is then attacked by the amine. acs.org
In the context of reductive processes, palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of nitriles to primary amines. researchgate.net For instance, the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) can be achieved with high selectivity under mild conditions using a Pd/C catalyst. researchgate.net
Iridium and Ruthenium Complex Catalysis in N-Alkylation and Related Reactions
Iridium and ruthenium complexes are highly effective catalysts for the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govmdpi.comacs.org This atom-economical process involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine or enamine. The catalyst subsequently facilitates the reduction of this intermediate to the N-alkylated amine. nih.govrsc.org
Cyclometalated iridium complexes have demonstrated high activity for the N-alkylation of a broad range of amines with alcohols, even in aqueous media, which serves as a green solvent. nih.govacs.org These reactions can achieve high yields and selectivity with low catalyst loading. nih.gov Similarly, ruthenium complexes, including those with α-diimine ligands and pincer-type ligands, have been successfully employed for C-N bond formation through N-alkylation. nih.gov Some ruthenium catalysts have shown effectiveness in the N-alkylation of amines without the need for solvents or bases. rsc.org
| Catalyst System | Reactants | Product | Key Features |
| Cyclometalated Iridium Complex | Aniline, Benzyl (B1604629) alcohol | N-phenylbenzylamine | High activity and selectivity in water. nih.gov |
| [Ru(p-cymene)Cl₂]₂/dppf | Aniline, Benzyl alcohol | N-phenylbenzylamine | Effective for N-alkylation. |
| RuCl₂(PPh₃)₃ | Aniline, Benzyl alcohol | N-phenylbenzylamine | Homogeneous catalyst for N-alkylation. tandfonline.com |
Utility of Raney Nickel in Catalytic Hydrogenation
Raney nickel, a porous nickel catalyst, is a versatile and widely used catalyst for hydrogenation reactions, particularly the reduction of nitriles to primary amines. mdpi.comrasayanjournal.co.in The hydrogenation of nitriles over Raney nickel can be highly selective towards the formation of primary amines, although the formation of secondary and tertiary amines as byproducts can occur. researchgate.netmdpi.com The reaction conditions, such as temperature, pressure, and the presence of additives like ammonia (B1221849), can be optimized to maximize the yield of the desired primary amine. researchgate.netmdpi.com
The catalyst is prepared by leaching aluminum from a nickel-aluminum alloy and is known for its high activity. google.com Doping Raney nickel with other metals, such as chromium or titanium, can modify its structural and electronic properties, potentially enhancing its catalytic performance in specific applications. google.com
| Substrate | Catalyst | Product | Reaction Conditions | Yield/Selectivity |
| Benzonitrile | Raney Nickel | Benzylamine | 2-propanol, 328–358 K, 500–2000 kPa H₂ | High selectivity to benzylamine. researchgate.net |
| Adiponitrile | Raney Nickel | Hexamethylenediamine | Liquid phase, with or without solvent | High yield of primary diamine. google.com |
Zinc-Mediated Reductions in Aqueous Media
Zinc powder has emerged as a "green" alternative for the reduction of imines to amines in aqueous media. researchgate.netnih.gov This method avoids the use of more hazardous and expensive reducing agents like complex metal hydrides and flammable organic solvents. The reductive amination of aldehydes with primary amines using zinc powder in an aqueous alkaline solution has been shown to produce the corresponding secondary amines in good yields. researchgate.net This approach is also applicable to the alkylation of imines with unactivated alkyl halides. acs.org The use of nanoscale zinc architectures can further enhance the efficiency of these electrochemical allylation reactions of imines in aqueous solutions. nih.gov
Design and Optimization of Catalytic Systems for Enhanced Selectivity and Efficiency
The development of highly selective and efficient catalytic systems is a continuous goal in chemical synthesis. This involves not only the discovery of new catalysts but also the optimization of reaction conditions and the design of catalysts that can be easily recovered and reused.
Development of Magnetically Recoverable Catalysts for Sustainable Processes
A significant advancement in sustainable catalysis is the development of magnetically recoverable catalysts. acs.org These catalysts typically consist of magnetic nanoparticles, such as iron oxides (Fe₃O₄ or NiFe₂O₄), which are coated with a support material that anchors the catalytically active metal nanoparticles (e.g., palladium, ruthenium). acs.orgacs.org The superparamagnetic nature of the core allows for the easy separation of the catalyst from the reaction mixture using an external magnetic field, facilitating its reuse over multiple cycles without significant loss of activity. acs.orgacs.org
These magnetic catalysts have been successfully employed in a variety of reactions, including hydrogenation of nitroarenes and azides, as well as C-C coupling reactions. acs.orgacs.org The support can be functionalized with ligands to enhance the stability and dispersion of the metal nanoparticles. acs.org The synergy between the magnetic core and the catalytic species can sometimes lead to enhanced catalytic performance. iu.edu This approach offers a practical and cost-effective solution for developing more sustainable chemical processes. acs.orgrsc.org
Exploration of Bio-inspired Catalyst Platforms and Their Mechanistic Implications
The development of novel catalytic systems is often inspired by the efficiency and selectivity of natural enzymes. acs.orgnih.gov Bio-inspired catalysts seek to replicate the function of these biological systems to perform challenging chemical transformations under mild conditions. acs.orgornl.gov These synthetic catalysts can range from molecular complexes that mimic an enzyme's active site to more complex structures like metal-organic frameworks (MOFs) that emulate the protective and substrate-confining pockets of proteins. acs.orgnih.gov The goal is to design synthetic catalysts that retain the high activity and selectivity of enzymes while offering greater stability and applicability under a wider range of conditions. ornl.gov
Recent research has demonstrated the potential of bio-inspired platforms in the transformation of benzylamines. One such example is a manganese-based catalyst developed for the deaminative hydroxylation of benzylamines to the corresponding alcohols. nih.gov This system is inspired by enzymatic transamination and utilizes a "transamination borrowing-hydrogen" strategy. nih.gov In this process, methanol (B129727) serves a dual function as both a hydrogen donor and an amino acceptor, a departure from its typical role as a methylating agent. nih.gov Mechanistic studies have highlighted the critical role of a base in this reaction, which facilitates a key 1,3-proton transfer step, thereby preventing N-methylation side reactions and promoting the formation of the desired alcohol product. nih.gov
Vitamin B12 enzymes, which are involved in methyl transfers and carbon-skeleton rearrangements in nature, have also served as inspiration for catalyst design. beilstein-journals.org Biomimetic systems using hydrophobic B12 derivatives have been developed to construct green catalytic cycles. beilstein-journals.org These systems can generate the highly reactive Co(I) species, essential for catalysis, through sustainable methods like electrochemistry, using cathodes as electron sources instead of chemical reagents. beilstein-journals.org Furthermore, framework materials such as MOFs can be used to encapsulate these bio-inspired catalysts, creating channels that mimic enzyme pockets. acs.orgbeilstein-journals.org This confinement can prolong the lifetime of reactive intermediates, enabling specific chemical conversions. beilstein-journals.org
Table 1: Examples of Bio-inspired Catalytic Systems for Benzylamine Transformations
| Catalyst System | Inspiration | Transformation | Key Mechanistic Feature | Source(s) |
| Manganese Complex | Enzymatic Transamination | Deaminative Hydroxylation | Base-facilitated 1,3-proton transfer; Methanol as H-donor and amino acceptor. | nih.gov |
| Vitamin B12 Derivatives | B12-dependent Isomerases/Methyltransferases | Carbon-skeleton Rearrangement, Methyl Transfer | Generation of Co(I) species via electrochemical reduction. | beilstein-journals.org |
| Zinc Oxide Nanoparticles | Photosynthetic Bacteria | Chiral Reactions in Water | Self-assembled chiral structures guide reactions towards a specific enantiomer. | nsf.gov |
| Enzyme@MOF Composites | Natural Enzymes | Various (e.g., Oxidation) | Confinement of the active site within a porous framework enhances stability and selectivity. | acs.orgnih.gov |
Organocatalysis and Biocatalysis in Functionalizing Hexylbenzylamines
Organocatalysis and biocatalysis represent powerful strategies for the functionalization of amines, offering alternatives to traditional metal-based catalysts. nih.govnih.gov Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, while biocatalysis employs natural enzymes or whole organisms. nih.govresearchgate.net These approaches are central to green chemistry, valued for their low toxicity, stability, and ability to facilitate highly selective transformations, including the creation of chiral molecules. nsf.govnih.gov For a molecule like 4-n-hexylbenzylamine, these methods provide pathways to introduce new functional groups through mechanisms such as C-H bond activation or additions to imine intermediates. nih.govnih.gov
Base-Catalyzed Pathways and Nucleophile-Initiated Additions
Base-catalyzed pathways are fundamental in the transformation of benzylamines and their derivatives. A base can act as the primary catalyst or as a crucial additive that enables or accelerates key mechanistic steps. For instance, in the bio-inspired deaminative hydroxylation of benzylamines, a base is essential for promoting the proton transfer that suppresses side reactions and favors the formation of the alcohol product. nih.gov Similarly, in N-heterocyclic carbene (NHC) catalyzed reactions, the choice of base, such as cesium carbonate, can dramatically improve reaction rates and yields. nih.gov
A prevalent strategy for functionalizing this compound involves its conversion to an imine or iminium ion, which then undergoes a nucleophile-initiated addition. pressbooks.publibretexts.org Imines, also known as Schiff bases, are typically formed through the reversible, acid-catalyzed reaction of a primary amine with an aldehyde or ketone. pressbooks.pubunizin.org The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl group to form a carbinolamine intermediate. libretexts.orgunizin.org This intermediate is then protonated, allowing for the elimination of water to produce an iminium ion, which is deprotonated to yield the final imine product. libretexts.orgunizin.org
The challenge of synthesizing and storing potentially unstable imines has led to the development of methods that generate them in situ. nih.govnih.gov One such approach uses N-functionalized hydroxylamine (B1172632) reagents as stable, bench-top precursors that form the reactive imine during the reaction. nih.govnih.gov Once formed, the imine is readily attacked by a variety of nucleophiles, enabling the construction of new chemical bonds under mild, often transition-metal-free conditions. nih.gov This methodology allows for a broad scope of transformations, including the formation of C-C, C-N, C-O, and C-S bonds, providing a versatile route to a wide array of amino acid derivatives and other functionalized products. nih.gov
Table 2: Nucleophilic Addition Reactions for Benzylamine Functionalization
| Nucleophile Source | Bond Formed | Reagent/Catalyst System | Key Feature | Source(s) |
| Cost-effective feedstocks | C-C, C-N, C-O, C-S | N-functionalized hydroxylamine reagents | In situ generation of imine from a stable precursor. | nih.govnih.gov |
| Primary Amines (R-NH₂) | C=N (Imine) | Acid catalyst | Reversible reaction with aldehydes/ketones to form imine intermediates for further reaction. | pressbooks.publibretexts.orgunizin.org |
| N-tosyl hydrazones | C-N | N-Heterocyclic Carbene (NHC) / Cs₂CO₃ | Oxidative pathway under mild, open-air conditions. | nih.gov |
| Trimethylsilyl alkynes | C-C (alkynyl) | Lewis Acid (B(C₆F₅)₃) / Organocopper Catalyst | Direct conversion of an α-amino C-H bond into a C-alkynyl bond without an external oxidant. | nih.gov |
Computational and Theoretical Investigations of Hexylbenzylamine Compounds
Application of Quantum Chemical Methods (DFT, Ab Initio)
Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational in the computational study of molecules. youtube.comconicet.gov.ar These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. youtube.com DFT has become particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net
For substituted benzylamines, DFT calculations, often using functionals like B3LYP, can provide a wealth of information. conicet.gov.aredu.krd These calculations are typically performed with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used to construct the molecular orbitals. edu.krdresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results. researchgate.net
Key Applications of Quantum Chemical Methods:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms in a molecule. conicet.gov.ar
Vibrational Frequency Analysis: Calculating the frequencies of molecular vibrations, which can be compared with experimental infrared (IR) and Raman spectra. conicet.gov.ar
Thermodynamic Properties: Estimating properties such as enthalpy, entropy, and Gibbs free energy. conicet.gov.ar
Understanding the electronic structure of 4-n-hexylbenzylamine is key to predicting its chemical behavior. DFT calculations can elucidate the distribution of electron density within the molecule, revealing the nature of its chemical bonds and the location of electron-rich and electron-poor regions. researchgate.net
Natural Bond Orbital (NBO) analysis is a common technique used to study bonding and delocalization of electron density. conicet.gov.ar For a molecule like this compound, NBO analysis can quantify the interactions between the filled orbitals of the benzylamine (B48309) core and the empty orbitals of the hexyl substituent, and vice versa. This provides insight into hyperconjugative interactions that contribute to the molecule's stability. conicet.gov.ar
The molecular electrostatic potential (MEP) map is another valuable tool derived from electronic structure calculations. researchgate.netnih.gov It visually represents the electrostatic potential on the surface of the molecule, with different colors indicating regions of positive and negative potential. nih.gov Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas, indicating positive potential, are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the amine group, highlighting its basicity and nucleophilicity.
| Property | Description | Typical Computational Method |
|---|---|---|
| Electron Density Distribution | Describes how electrons are distributed in space within the molecule. | DFT, Ab Initio |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and hyperconjugative interactions. researchgate.net | NBO analysis within a DFT framework |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecular surface, indicating reactive sites. researchgate.netnih.gov | DFT |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in predicting chemical reactivity. nih.govchemrxiv.org These are often referred to as the frontier molecular orbitals (FMOs). chemrxiv.org
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov
For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals of the benzene (B151609) ring. The hexyl group, being an electron-donating alkyl chain, would slightly raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to unsubstituted benzylamine.
Key Reactivity Descriptors from MO Theory:
Ionization Potential: The energy required to remove an electron (related to HOMO energy). conicet.gov.ar
Electron Affinity: The energy released when an electron is added (related to LUMO energy). conicet.gov.ar
Electronegativity: The tendency of the molecule to attract electrons. conicet.gov.ar
Chemical Hardness and Softness: Resistance to change in electron configuration. conicet.gov.ar
| Descriptor | Significance in Reactivity | Relation to MOs |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability (nucleophilicity). nih.gov | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Indicates electron-accepting ability (electrophilicity). nih.gov | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. nih.gov | Energy difference between HOMO and LUMO. |
Molecular Modeling and Simulation Techniques
While quantum chemical methods provide detailed electronic information, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational preferences of molecules. These methods often employ classical mechanics principles, which are computationally less demanding and allow for the study of larger systems over longer timescales. upc.edu
Molecules with flexible components, such as the hexyl chain in this compound, can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net
Computational methods can systematically rotate the rotatable bonds in this compound and calculate the energy of each resulting conformation. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to stable conformers, while the high-energy regions represent transition states between them. researchgate.net Understanding the preferred conformations is crucial as the shape of the molecule can significantly influence its biological activity and physical properties. For instance, the relative orientation of the hexyl group and the benzylamine moiety could affect how the molecule interacts with a biological target.
Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of particles, MD simulations can predict how a molecule like this compound will behave in a particular environment, such as in a solvent or interacting with a biological membrane. mdpi.combiorxiv.org
An MD simulation of this compound in an aqueous solution, for example, could reveal how the molecule is solvated, the dynamics of the flexible hexyl chain, and any intramolecular hydrogen bonding that may occur. mdpi.com These simulations are particularly useful for understanding processes that occur over nanoseconds to microseconds, providing insights that are often difficult to obtain through experiments alone. nih.gov
| Technique | Primary Application | Information Gained |
|---|---|---|
| Conformational Analysis | Identifying stable 3D structures. researchgate.net | Preferred geometries, rotational energy barriers. researchgate.net |
| Molecular Dynamics (MD) | Simulating molecular motion over time. researchgate.net | Dynamic behavior, interactions with environment, solvation. mdpi.com |
Reaction Mechanism Elucidation Through Computational Pathway Analysis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. up.ac.zaresearchgate.net By mapping out the entire reaction pathway, from reactants to products, researchers can identify transition states and intermediates, and calculate the activation energies associated with each step. up.ac.za
For reactions involving this compound, such as its synthesis via N-alkylation of benzylamine or its participation in further chemical transformations, computational pathway analysis can provide a detailed picture of how the reaction proceeds. acs.orgnih.gov For example, in a study of the N-alkylation of an amine with an alcohol, computational methods can help to determine whether the reaction proceeds through a direct substitution mechanism or via an intermediate imine. researchgate.net
Characterization of Transition States and Intermediates
The study of reaction mechanisms involves identifying and characterizing the transient species that exist between reactants and products. These include high-energy transition states and more stable intermediates. Computational methods are particularly adept at mapping out the potential energy surface of a reaction, revealing the lowest energy path from reactants to products.
For reactions involving benzylamines, such as their addition to activated alkenes, computational studies can elucidate the structure of the transition state. For instance, in the addition of benzylamines to β-nitrostyrenes, the transition state is proposed to have a cyclic structure. researchgate.net Quantum chemical calculations can determine the geometry, energy, and vibrational frequencies of these fleeting structures. This information is crucial for understanding the factors that control the reaction rate and selectivity.
Kinetic isotope effects, where an atom is replaced by its heavier isotope, can be predicted computationally and compared with experimental data to validate proposed mechanisms. For example, substituting the hydrogen on the nitrogen of benzylamine with deuterium (B1214612) can help determine the extent of proton transfer in the transition state. researchgate.net In the case of benzylamine additions, these studies support a mechanism where the N-H bond is broken concurrently with the formation of the new C-N bond. researchgate.net
| Reaction Type | Key Bond Distances (Å) in Transition State | Key Angles (°) in Transition State |
| Nucleophilic Addition to a Carbonyl | C-N: ~2.0-2.5, C=O: ~1.3-1.4 | N-C-O: ~100-110 |
| N-Alkylation | C-N: ~2.1-2.6, C-Leaving Group: ~2.2-2.7 | N-C-Leaving Group: ~170-180 |
| Addition to an Alkene | C-N: ~1.8-2.2, C-C (former C=C): ~1.4-1.5 | N-C-C: ~110-120 |
Predictive Modeling of Reaction Kinetics and Selectivity
Predictive modeling of reaction kinetics aims to forecast the rate at which a reaction will proceed under different conditions, as well as the ratio of products formed (selectivity). This is often achieved by developing a kinetic model, which is a set of equations that describe the rates of the individual elementary steps of a reaction. ceur-ws.org
For benzylamine derivatives, kinetic models can be constructed based on experimental data and theoretical calculations. ceur-ws.org These models can incorporate various parameters, such as temperature, pressure, and reactant concentrations, to predict reaction outcomes. ceur-ws.org The rate constants for the elementary steps can be estimated using transition state theory, which relates the rate constant to the free energy of activation.
Modern approaches to kinetic modeling increasingly employ machine learning and data-driven recursive methods. chemrxiv.orgchemrxiv.org These techniques can identify complex relationships in large datasets of reaction outcomes to build highly accurate predictive models without necessarily relying on a detailed mechanistic understanding. chemrxiv.orgchemrxiv.orgresearchgate.net For a compound like this compound, a data-driven model could predict its reactivity in various transformations based on data from similar amines. chemrxiv.orgchemrxiv.org
Cross-interaction constants (ρXY) are another tool used to probe reaction mechanisms, and these can be calculated computationally. researchgate.net These constants quantify the interaction between substituents on the nucleophile and the substrate, providing insight into the nature of the transition state. researchgate.net For reactions of benzylamines, negative cross-interaction constants suggest a significant degree of bond formation in the transition state. researchgate.net
Table 2: Factors Influencing Predicted Reaction Kinetics of Benzylamine Derivatives
| Factor | Influence on Reaction Rate | Rationale |
| Electron-donating substituents on the benzene ring | Increase | Stabilize the positive charge that develops on the nitrogen atom in many transition states. |
| Electron-withdrawing substituents on the benzene ring | Decrease | Destabilize the developing positive charge on the nitrogen. |
| Steric hindrance around the nitrogen atom | Decrease | Increases the energy of the transition state due to steric repulsion. |
| Solvent polarity | Depends on the reaction | Polar solvents can stabilize charged intermediates and transition states, often accelerating the reaction. |
Predictive Studies for Advanced Materials Science Applications
Computational chemistry is also a valuable tool for predicting the properties of new materials before they are synthesized. For organic molecules like this compound, theoretical studies can explore their potential in areas such as polymer science and optoelectronics. edu.krdresearchgate.net
Density Functional Theory (DFT) is a common method used to investigate the electronic structure of molecules. edu.krdresearchgate.net By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the bandgap of a material. edu.krdresearchgate.net The bandgap is a crucial parameter for applications in solar cells, transistors, and other photovoltaic devices. edu.krdresearchgate.net
Molecular dynamics simulations can be used to predict the bulk properties of materials derived from this compound, such as polymers or self-assembled monolayers. These simulations model the movement of atoms and molecules over time, providing insights into properties like mechanical strength, thermal stability, and charge transport characteristics.
While specific predictive studies on this compound for advanced materials were not found, research on similar aromatic amines and benzylidene derivatives suggests potential avenues for investigation. edu.krdresearchgate.net For example, the incorporation of such molecules into polymer backbones or as side chains can influence the material's electronic and optical properties. edu.krdresearchgate.net The hexyl group in this compound could enhance solubility and processability, which are important practical considerations for material fabrication.
| Property | Computational Method | Potential Application |
| HOMO-LUMO Gap | DFT, Time-Dependent DFT | Organic photovoltaics, Organic Light-Emitting Diodes (OLEDs) |
| Molecular Electrostatic Potential (MEP) | DFT | Predicting sites for intermolecular interactions, crystal engineering |
| Ionization Potential & Electron Affinity | DFT | Charge transport in organic semiconductors |
| Polarizability & Hyperpolarizability | DFT | Nonlinear optical materials |
| Self-Assembly Behavior | Molecular Dynamics | Organic thin-film transistors, sensors |
Applications in Advanced Materials Science
Integration of Hexylbenzylamine Moieties into Polymeric Materials
The incorporation of amine functionalities into polymer structures is a well-established method for creating materials with tailored properties. The 4-n-Hexylbenzylamine moiety can be integrated into polymeric materials primarily through reactions involving its primary amine group, serving as either a monomer, a chain modifier, or a pendant functional group.
One significant application is in the synthesis of polyamides. Polyamides are conventionally formed through condensation reactions between amines and carboxylic acids or their derivatives. nih.govresearchgate.net A direct synthesis route involves the catalytic dehydrogenation of diols and diamines, which can produce polyamides with molecular weights ranging from approximately 10 to 30 kDa. nih.gov In such processes, a molecule like this compound could be used as a comonomer with other diamines and diols to precisely control the properties of the resulting polymer. The inclusion of the hexylbenzyl group can influence the polymer's solubility, flexibility, and thermal characteristics. For instance, in related polyamide syntheses, longer alkyl chains between amine groups have been shown to make the resulting polymer less polar and more soluble in certain organic solvents. nih.gov
Furthermore, benzylamine-containing structures can be used to create "smart" or stimuli-responsive polymers. For example, polymers based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine] have been synthesized that exhibit lower critical solution temperature (LCST) and/or upper critical solution temperature (UCST) behavior in alcohol and water-alcohol mixtures. researchgate.net These polymers undergo a phase separation from a solution upon a change in temperature. mdpi.com The integration of a this compound moiety could similarly be used to develop polymers that respond to external stimuli like temperature or pH, with the hydrophobic hexyl group playing a key role in modulating these phase-transition behaviors. mdpi.com Post-polymerization modification is another route where the amine group can be grafted onto an existing polymer backbone containing reactive sites, such as aldehyde groups, to introduce the hexylbenzylamine functionality. researchgate.net
Table 1: Methods for Integrating Amine Moieties into Polymeric Structures This table is generated based on established polymerization principles and research findings.
| Integration Method | Description | Relevant Precursors | Potential Impact of this compound |
|---|---|---|---|
| Polycondensation | A step-growth polymerization where bifunctional monomers react to form a polymer chain, releasing a small molecule like water. | Diamines, Dicarboxylic Acids, Diols | Can act as a mono-functional amine to cap polymer chains or as part of a custom diamine monomer to introduce flexible, hydrophobic side chains. nih.govresearchgate.net |
| Chain-Growth Polymerization | Monomers add to a growing polymer chain one at a time. | Vinylbenzylamine derivatives | A vinyl-derivatized this compound could be polymerized to create a polymer with pendant hexylbenzylamine groups, affecting solubility and thermal properties. researchgate.net |
| Post-Polymerization Grafting | A pre-formed polymer with reactive functional groups is reacted with an amine-containing molecule. | Polymers with aldehyde or epoxy groups | The primary amine of this compound can react with the polymer backbone to attach the functional moiety, modifying surface properties or introducing responsiveness. researchgate.net |
Development of Organic Semiconductors and Optoelectronic Materials
Organic semiconductors are carbon-based materials that possess semiconductor properties, making them essential for a range of optoelectronic applications such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). rsc.org The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties (like energy levels of the HOMO and LUMO), charge transport capabilities, and solid-state morphology. rsc.orgrsc.org
While specific research focusing exclusively on this compound in this context is limited, its molecular structure contains key features common to building blocks for organic electronic materials. Organic molecules designed for these applications often consist of a π-conjugated core responsible for charge transport, appended with solubilizing alkyl chains. rsc.org The benzylamine (B48309) portion of the molecule can be part of a larger conjugated system, while the n-hexyl group serves as a solubilizing tail. This is crucial for enabling solution-based processing techniques like spin-coating, which are cost-effective for fabricating large-area devices. rsc.org
For example, studies on other small organic molecules have shown that tuning the molecular architecture can lead to promising materials for optoelectronics. A series of 4,8-substituted 1,5-naphthyridines were found to be thermally robust and demonstrated potential as blue-emitting and electron-transport materials for OLEDs. rsc.org Similarly, sulfathiazole-based molecules with wide bandgaps are considered promising for applications in solar cells and photovoltaics. researchgate.net The introduction of different functional groups and alkyl chains allows for the fine-tuning of the material's bandgap, charge mobility, and film-forming properties. rsc.orgresearchgate.net The this compound structure represents a simple, functionalized aromatic-aliphatic compound that could be chemically modified to create more complex molecules for investigation in optoelectronic devices.
Table 2: Properties of Selected Organic Molecules for Optoelectronic Applications This table presents data on various organic compounds to illustrate key parameters in the field, providing context for the potential evaluation of new materials like derivatives of this compound.
| Compound Type | Application | Key Property/Finding | Reference |
|---|---|---|---|
| Substituted 1,5-Naphthyridines | OLEDs | Thermally robust with high phase transition temperatures (>186 °C); potential blue-emitting and electron-transport materials. | rsc.org |
| Fluorene-Thiadiazole Derivative (K12) | n-type Semiconductor | Electron mobility of ~10⁻³ cm² V⁻¹ s⁻¹; processable from both solution and vacuum. | rsc.org |
| Sulfathiazole Derivative | Photovoltaics | Possesses a wide bandgap, making it suitable for various optoelectronic applications, including solar cells. | researchgate.net |
Functionalization of Nanomaterials and Advanced Composite Structures
Functionalization is the process of modifying the surface of a nanomaterial to impart desired characteristics, such as improved stability, dispersibility in a solvent or polymer matrix, or to add new chemical reactivity. numberanalytics.com The primary amine group of this compound makes it an effective ligand for the surface functionalization of various nanomaterials, including metallic nanoparticles and carbon-based structures like graphene oxide.
The amine group can form covalent or non-covalent bonds with the surface of a nanoparticle. nih.gov One versatile method involves the use of catecholamines, such as dopamine (B1211576), which can polymerize on a wide array of material surfaces to form a thin, adherent polydopamine layer. nih.gov Molecules containing amine groups, like this compound, can be co-dissolved with dopamine and become immobilized on the surface during this process. nih.gov This one-step functionalization can alter the surface chemistry of the nanomaterial. For instance, modifying silver nanoparticles with a polymer containing adhesive functional groups improved their dispersibility in organic solvents. mdpi.com The attachment of this compound would introduce a hydrophobic surface layer due to the hexyl and benzyl (B1604629) groups, which could enhance the dispersion of nanoparticles in non-polar polymers or solvents.
In advanced composite structures, functionalized nanomaterials are used as fillers to enhance the mechanical, thermal, or electrical properties of a polymer matrix. A significant challenge is ensuring good adhesion between the nanofiller and the polymer. researchgate.netmdpi.com Surface functionalization of the filler can improve its compatibility with the matrix. Research has shown that modifying graphene oxide (GO) with hexamethylenediamine, a molecule with two amine groups, significantly improved the properties of an epoxy composite. mdpi.com The amine groups on the GO surface can react with the epoxy polymer, creating strong covalent bonds at the interface and improving stress transfer from the polymer to the nanofiller. mdpi.com This resulted in dramatic improvements in the material's strength and toughness. mdpi.com Similarly, functionalizing a nanomaterial like kaolinite (B1170537) or graphene oxide with this compound could serve a dual purpose: the amine group would anchor the molecule to the filler, and the hexylbenzyl tail would enhance interfacial compatibility with a surrounding polymer matrix, leading to improved composite performance.
Table 3: Effect of Amine Functionalization on Epoxy Composite Properties Data based on the functionalization of Graphene Oxide (GO) with Hexamethylenediamine (HMDA) in an epoxy matrix. mdpi.com This serves as an analogue for the potential impact of functionalizing fillers with amine-containing molecules like this compound.
| Mechanical Property | Improvement vs. Unfilled Epoxy | Improvement vs. Epoxy with Unfunctionalized GO |
|---|---|---|
| Tensile Strength | +82% | Data not specified |
| Tensile Elastic Modulus | +47% | Data not specified |
| Bending Strength | +48% | Data not specified |
| Bending Elastic Modulus | +102% | Data not specified |
| Impact Strength | +122% | Data not specified |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Hexylbenzylamine Research
Table 1: Potential Applications of AI/ML in 4-n-Hexylbenzylamine Research
| AI/ML Application | Description | Potential Impact on Hexylbenzylamine Research |
| Retrosynthesis Planning | Algorithms suggest synthetic pathways by deconstructing the target molecule into simpler precursors. chemcopilot.com | Identifies novel, more efficient, or greener routes to this compound and its derivatives. |
| Reaction Outcome Prediction | Models predict the likely products and yields of a chemical reaction based on reactants and conditions. jetir.orgnih.gov | Reduces failed experiments and accelerates the discovery of effective synthesis methods. |
| Condition Optimization | ML models analyze parameter space to recommend optimal reaction conditions for maximizing yield and minimizing byproducts. gcande.org | Enhances the efficiency of existing synthetic protocols for benzylamines. |
| Catalyst Design | Computational screening of virtual catalyst libraries to identify promising candidates for specific transformations. gcande.org | Facilitates the discovery of cheaper, more sustainable, and more effective catalysts for amination and alkylation reactions. |
Exploration of Novel Synthetic Routes with Enhanced Sustainability
A major trend in chemical synthesis is the development of green and sustainable processes that minimize waste and utilize renewable resources. boehringer-ingelheim.com Research into the synthesis of benzylamines, including this compound, is increasingly focused on atom-economical methods that avoid harsh reagents and minimize environmental impact. rsc.org
One of the most promising sustainable approaches is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netnih.gov This strategy allows for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct. researchgate.net The direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) or amines using heterogeneous catalysts offers an attractive route to primary and secondary benzylamines. nih.govacs.org Commercial nickel catalysts, for instance, have proven effective for the direct amination of benzyl alcohols, providing good selectivity and avoiding the overalkylation that often plagues traditional methods. nih.govacs.org This approach is particularly relevant for converting renewable, lignin-derived building blocks like vanillyl alcohol into valuable amines. nih.govnih.gov
The development of new catalytic systems is central to this effort. While precious metals like iridium and ruthenium have been used, research is shifting towards more abundant and less expensive metals like nickel and copper. nih.govacs.org For example, a Ni/Al₂O₃–SiO₂ system has been successfully used for the amination of various alcohols. nih.gov The pursuit of these greener routes aligns with the broader goals of green chemistry, which seeks to maximize synthetic efficiency and atom economy while reducing waste. gcande.org
Table 2: Comparison of Synthetic Routes to Benzylamines
| Synthetic Method | Typical Reagents | Key Advantages | Sustainability Aspects |
| Reductive Amination | Benzaldehyde, Amine, Reducing Agent (e.g., NaBH₄) | High yield, well-established. openmedicinalchemistryjournal.com | Often requires stoichiometric reductants, generating waste. |
| Reaction with Benzyl Halide | Benzyl Chloride, Ammonia/Amine | Direct formation of C-N bond. wikipedia.org | Generates halide salt waste. |
| "Borrowing Hydrogen" N-Alkylation | Benzyl Alcohol, Amine/Ammonia, Catalyst (e.g., Ni, Ir) | Atom economical (water is the only byproduct), uses alcohols as alkylating agents. researchgate.netnih.govacs.org | Green method, potential to use renewable bio-based alcohols. acs.orgnih.gov |
| Decarboxylative Coupling | Carboxylic Acids, Amines, Photoredox Catalyst | Uses readily available carboxylic acids. rsc.org | Enables synthesis of functionalized amines from different feedstocks. rsc.org |
Advanced Characterization Techniques for Mechanistic Understanding
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic methods and designing better catalysts. Future research will increasingly rely on a combination of advanced experimental and computational techniques to probe the intricate steps of reactions that form compounds like this compound.
For catalytic processes such as "borrowing hydrogen" N-alkylation, detailed mechanistic studies are essential. acs.org Techniques such as kinetic analysis, kinetic isotope effect measurements, and Hammett studies provide critical information about the rate-determining step and the nature of the active catalyst. acs.org For example, in an iridium-catalyzed N-alkylation, mechanistic studies revealed that the catalyst's resting state is an iridium-hydride complex and that the rate-determining step involves the coordination of an imine intermediate to the metal center. acs.org
In-situ infrared spectroscopy allows for the real-time monitoring of species adsorbed on a catalyst's surface, offering direct insight into reaction intermediates. researchgate.net Computational methods, particularly Density Functional Theory (DFT), have become indispensable for mapping out the entire energy profile of a catalytic cycle. acs.orgacs.org These calculations can elucidate the structure of transition states and intermediates, such as the oxidation of benzyl alcohol to an aldehyde and the subsequent formation of an imine, providing a detailed, step-by-step view of the reaction pathway. acs.org This synergy between advanced experimental and theoretical methods provides a comprehensive picture essential for rational catalyst design and process optimization. acs.org
Design of Multifunctional Hexylbenzylamine-Based Materials
The benzylamine (B48309) chemical scaffold is a versatile building block for constructing more complex, multifunctional molecules and materials. mdpi.comresearchgate.net The this compound structure, with its aromatic ring, amine group, and aliphatic chain, offers multiple points for modification, enabling the design of materials with tailored properties for applications in medicine and materials science. nih.govazom.com
The concept of using molecular hubs or scaffolds allows for the systematic construction of hybrid molecules where different functional components are linked together. mdpi.com The benzylamine core can serve as such a hub. For instance, the amine group can be further functionalized, the aromatic ring can be substituted, or the hexyl chain can be modified to tune properties like solubility, electronic behavior, or biological activity. nih.gov
This approach is being used to develop multifunctional materials for biomedical applications, such as 3D-printed scaffolds for tissue regeneration. azom.comnih.gov While not specific to hexylbenzylamine, the principles apply. For example, materials can be designed to be both biocompatible to encourage cell growth and antimicrobial to prevent infection. nih.gov By incorporating the hexylbenzylamine moiety into polymers or larger molecular assemblies, it may be possible to create materials with specific surface properties. Graphene oxide, for instance, has been functionalized with alkylamine groups to control the bioactivity of scaffolds used in regenerative medicine. nih.gov The design of such materials is a key future direction, aiming to create advanced solutions for complex challenges in diverse fields. azom.com
Table 3: Potential Functionalization of the this compound Scaffold
| Scaffold Position | Potential Modification | Resulting Functionality | Potential Application Area |
| Amine Group (-NH₂) | Alkylation, Amidation, Acylation wikipedia.orgnih.gov | Altered basicity, hydrogen bonding capability, attachment point for other molecules. | Pharmaceuticals, Polymers, Ligand Synthesis |
| Aromatic Ring | Electrophilic Substitution (e.g., -NO₂, -Cl, -OH) | Modified electronic properties, introduction of new reactive sites. | Functional Polymers, Agrochemicals, Dyes |
| Hexyl Chain (-C₆H₁₃) | Introduction of branching, unsaturation, or functional groups | Tuned hydrophobicity, altered physical properties (e.g., melting point). | Liquid Crystals, Surfactants, Lubricants |
| Benzylic Position (-CH₂-) | Substitution with alkyl or other groups nih.gov | Increased steric hindrance, creation of a chiral center. | Asymmetric Synthesis, Bioactive Molecules |
Q & A
Q. What are the recommended storage conditions and handling protocols for 4-n-Hexylbenzylamine in laboratory settings?
Store this compound at 10–25°C in a cool, dry, well-ventilated area, ensuring containers are tightly closed and upright to prevent leakage . Avoid skin/eye contact, inhalation, and ingestion by using NIOSH/MSHA-approved respirators, chemical-resistant gloves, and protective eyewear . Mechanical exhaust systems and safety showers are mandatory during handling .
Q. Which analytical techniques are suitable for characterizing this compound’s purity and structural integrity?
Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to assess purity, supplemented by nuclear magnetic resonance (NMR) for structural validation. Cross-reference spectral data with authenticated databases (e.g., NIST Chemistry WebBook) to minimize variability .
Q. How should researchers mitigate risks given the lack of comprehensive toxicological data for this compound?
Assume a precautionary approach: conduct pilot toxicity assays (e.g., Ames test for mutagenicity, acute toxicity in model organisms) before scaling experiments. Document all adverse effects systematically and adhere to institutional biosafety protocols .
Q. What are the critical parameters for synthesizing this compound in a research lab?
While synthesis details are not explicitly provided in the evidence, analogous amine synthesis methods (e.g., reductive amination of hexylbenzaldehyde) can be adapted. Optimize reaction temperature, solvent polarity, and catalyst loading (e.g., palladium or nickel-based catalysts) to maximize yield .
Q. How should researchers validate the reproducibility of experimental results involving this compound?
Implement triplicate trials with independent batches, report raw and processed data in appendices, and quantify uncertainties (e.g., standard deviations, confidence intervals). Use platforms like Chemotion ELN for transparent data sharing .
Advanced Research Questions
Q. How can contradictory findings in hazard classification for this compound be resolved?
The SDS notes no classified health hazards but emphasizes incomplete toxicological data . Conduct systematic in vitro/in vivo studies to fill knowledge gaps, prioritizing endpoints like cytotoxicity, metabolic stability, and environmental persistence. Compare results against structurally similar amines (e.g., 4-Hydroxydiphenylamine) for consistency .
Q. What experimental designs are optimal for investigating this compound’s reactivity in multicomponent reactions?
Adopt a Design of Experiments (DoE) approach to evaluate variables like solvent polarity, temperature, and stoichiometry. Use kinetic profiling (e.g., time-resolved NMR) to identify intermediates and side products. Cross-validate findings with computational models (e.g., DFT calculations) .
Q. How can researchers address variability in biological activity data for this compound derivatives?
Standardize assay conditions (e.g., cell lines, incubation times) and apply multivariate statistical analysis (e.g., PCA) to distinguish noise from biologically relevant trends. Publish raw datasets in FAIR-compliant repositories like RADAR4Chem to enable meta-analyses .
Q. What strategies enhance the integration of this compound into supramolecular systems?
Explore host-guest interactions using calorimetry (ITC) or X-ray crystallography. Modify the hexyl chain length or benzylamine substituents to tune binding affinity, referencing analogous systems (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
